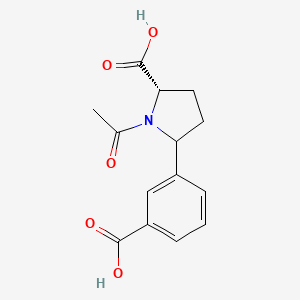
1-Acetyl-5-(3-carboxyphenyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-(3-carboxyphenyl)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives This compound is characterized by the presence of an acetyl group at the first position and a carboxyphenyl group at the fifth position of the proline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-5-(3-carboxyphenyl)-L-proline typically involves the following steps:
Starting Materials: The synthesis begins with L-proline, which is commercially available.
Acetylation: The first step involves the acetylation of L-proline at the first position. This is achieved by reacting L-proline with acetic anhydride in the presence of a base such as pyridine.
Introduction of Carboxyphenyl Group: The next step involves the introduction of the 3-carboxyphenyl group at the fifth position. This can be achieved through a Friedel-Crafts acylation reaction using 3-carboxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-5-(3-carboxyphenyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the carboxyphenyl group to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or carboxyphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or phenyl derivatives.
Applications De Recherche Scientifique
1-Acetyl-5-(3-carboxyphenyl)-L-proline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Acetyl-5-(3-carboxyphenyl)-L-proline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Acetyl-5-(3-carboxyphenyl)-D-proline: The enantiomer of the compound with similar structural features but different stereochemistry.
1-Acetyl-5-(4-carboxyphenyl)-L-proline: A structural isomer with the carboxyphenyl group at the fourth position.
1-Acetyl-5-(3-hydroxyphenyl)-L-proline: A derivative with a hydroxy group instead of a carboxy group.
Uniqueness
1-Acetyl-5-(3-carboxyphenyl)-L-proline is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
917607-50-2 |
|---|---|
Formule moléculaire |
C14H15NO5 |
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
(2S)-1-acetyl-5-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO5/c1-8(16)15-11(5-6-12(15)14(19)20)9-3-2-4-10(7-9)13(17)18/h2-4,7,11-12H,5-6H2,1H3,(H,17,18)(H,19,20)/t11?,12-/m0/s1 |
Clé InChI |
FTVGLOLJNVJQAZ-KIYNQFGBSA-N |
SMILES isomérique |
CC(=O)N1[C@@H](CCC1C2=CC(=CC=C2)C(=O)O)C(=O)O |
SMILES canonique |
CC(=O)N1C(CCC1C(=O)O)C2=CC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B14179164.png)
![(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate](/img/structure/B14179170.png)
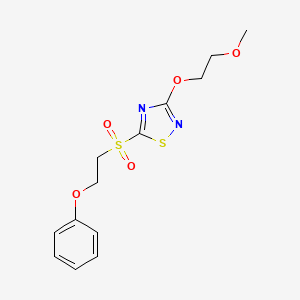
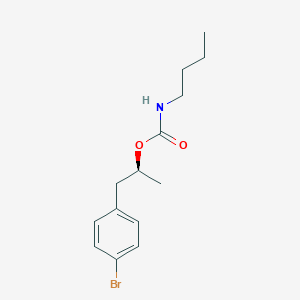
![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)
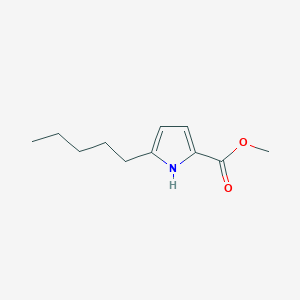
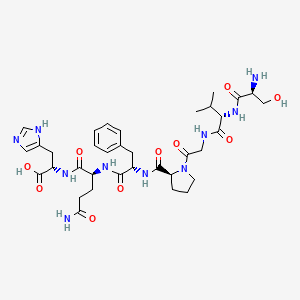
![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
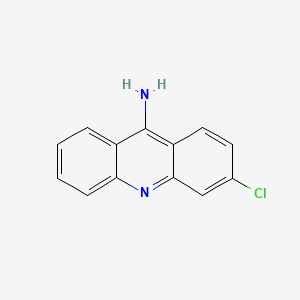
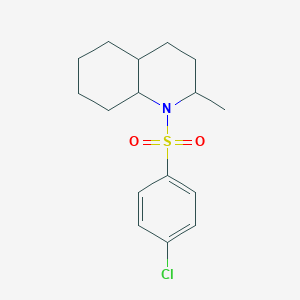
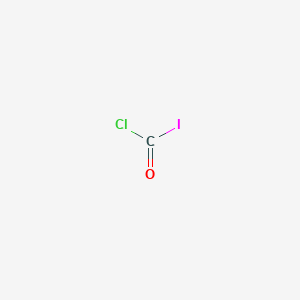
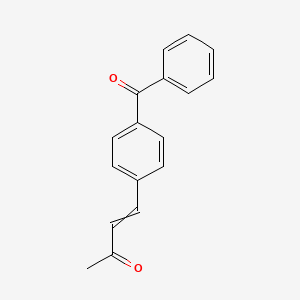
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)

